molecular formula C11H7N3 B1600649 3-Phenylpyrazine-2-carbonitrile CAS No. 2882-16-8

3-Phenylpyrazine-2-carbonitrile

Cat. No.: B1600649
CAS No.: 2882-16-8
M. Wt: 181.19 g/mol
InChI Key: VQAOGHCFFZEABS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 3-Phenylpyrazine-2-carbonitrile is in the field of organic light-emitting diodes (OLEDs). It is used as a novel acceptor for the construction of blue thermally activated delayed fluorescence (TADF) molecules .

Mode of Action

This compound interacts with its targets by contributing to the creation of a small S1-T1 energy gap (ΔEST) and a relatively large fluorescence rate (kF) in an o-phenylene-bridged 2-cyanopyrazine/3,6-di-tert-butylcarbazole compound (TCzPZCN) . This interaction results in a high fluorescence rate, which is crucial for the efficiency of TADF emitters .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the generation of light in OLEDs. The compound contributes to the upconversion of triplet excitons to singlet excitons by absorbing environmental thermal energy. This process allows for the radiative decay from the S1 state, leading to the emission of light .

Result of Action

The action of this compound results in the emission of blue TADF light in a TCzPZCN doped film . This leads to highly efficient and low-cost OLEDs, with a maximum external quantum efficiency (EQE) of 7.6% with low-efficiency roll-off .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, as the upconversion process relies on the absorption of environmental thermal energy . The stability and efficacy of the compound can also be affected by the specific conditions of the OLED structure, including the presence of other materials and the overall design of the device.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrazine-2-carbonitrile typically involves the reaction of 2-pyrazine carbonitrile with phenylboronic acid. This reaction is often carried out in the presence of a catalyst such as Selectfluor and trifluoroacetic acid in a dichloromethane-water mixture at room temperature. The reaction proceeds through a series of steps, including the formation of an intermediate complex, which is then treated with silver nitrate to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl or pyrazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Phenylpyrazine-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Phenylpyrazine: Similar structure but differs in the position of the phenyl group.

    3-Methylpyrazine-2-carbonitrile: Similar structure with a methyl group instead of a phenyl group.

Uniqueness: 3-Phenylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-phenylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-8-10-11(14-7-6-13-10)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOGHCFFZEABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536611
Record name 3-Phenylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2882-16-8
Record name 3-Phenyl-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2882-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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